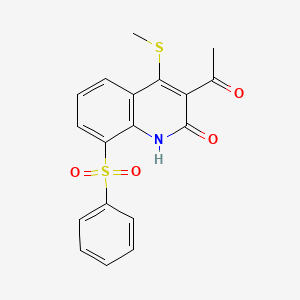
N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate is a chemically modified nucleoside derivative. It is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides. The compound features a protective group, the 4,4’-dimethoxytrityl group, which is commonly used to protect the hydroxyl groups of nucleosides during chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate typically involves multiple steps:
Protection of Guanosine: The guanosine molecule is first protected by the 4,4’-dimethoxytrityl group. This is achieved by reacting guanosine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Nitration: The protected guanosine is then nitrated at the 8-position using a nitrating agent like nitric acid or a mixture of sulfuric acid and nitric acid.
Acetylation: Finally, the hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems like high-performance liquid chromatography (HPLC) is common in industrial settings.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The protective 4,4’-dimethoxytrityl group can be removed under acidic conditions, revealing the free hydroxyl groups.
Hydrolysis: The acetate groups can be hydrolyzed to yield the free hydroxyl groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Deprotection: Acidic conditions, such as treatment with trichloroacetic acid, are used to remove the 4,4’-dimethoxytrityl group.
Hydrolysis: Mild basic conditions, such as sodium bicarbonate, are used to hydrolyze the acetate groups.
Major Products:
Amino-derivative: Formed from the reduction of the nitro group.
Free nucleoside: Obtained after deprotection and hydrolysis steps.
科学研究应用
N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate is widely used in:
Chemistry: As a building block in the synthesis of oligonucleotides for research and therapeutic purposes.
Biology: In the study of nucleic acid interactions and modifications.
Industry: Used in the production of synthetic DNA and RNA sequences for various applications, including genetic engineering and diagnostics.
作用机制
The compound exerts its effects primarily through its incorporation into nucleic acid sequences. The protective groups allow for selective reactions at specific sites, facilitating the synthesis of complex oligonucleotides. The nitro group can be reduced to an amino group, which can participate in further chemical modifications or interactions with biological molecules.
相似化合物的比较
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate: Similar in structure but with a bromine atom instead of a nitro group.
N-(4,4’-Dimethoxytrityl)-8-aminoguanosine 2’,3’,5’-Triacetate: Contains an amino group instead of a nitro group.
Uniqueness: N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate is unique due to the presence of the nitro group, which can be selectively reduced to an amino group, providing additional versatility in chemical synthesis and biological applications.
This compound’s unique properties and versatile applications make it a valuable tool in the fields of chemistry, biology, and medicine
属性
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-nitro-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N6O12/c1-20(44)52-19-28-30(53-21(2)45)31(54-22(3)46)34(55-28)42-32-29(38-36(42)43(48)49)33(47)40-35(39-32)41-37(23-9-7-6-8-10-23,24-11-15-26(50-4)16-12-24)25-13-17-27(51-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,39,40,41,47)/t28-,30-,31-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZLZVNJVYBEJC-UTBAFCPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N6O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
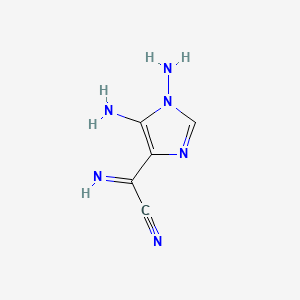
![2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B583139.png)

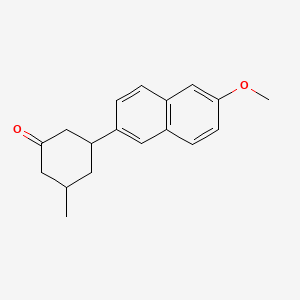
![2-[4-(Dibromomethyl)phenyl]benzoic acid](/img/structure/B583146.png)
![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B583147.png)
![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)
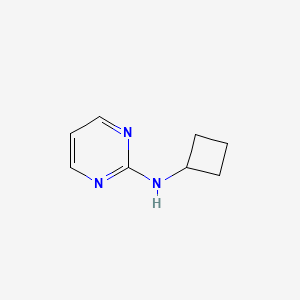
![2-[-2[(5-Nitro-2-furanyl)methylene]hydrazinyl]acetic Acid](/img/structure/B583152.png)
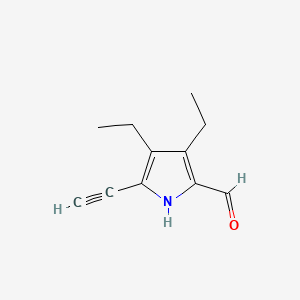
![prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate](/img/structure/B583154.png)
![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)
![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)
